O-(3-Chlorophenyl)hydroxylamine hydrochloride
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Overview
Description
O-(3-Chlorophenyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C7H9Cl2NO . It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 3-chlorophenyl group. This compound is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(3-Chlorophenyl)hydroxylamine hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at a controlled temperature to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: O-(3-Chlorophenyl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted hydroxylamine derivatives.
Scientific Research Applications
O-(3-Chlorophenyl)hydroxylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of O-(3-Chlorophenyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
O-Benzylhydroxylamine hydrochloride: Similar in structure but with a benzyl group instead of a 3-chlorophenyl group.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride: Similar in structure but with a pentafluorobenzyl group instead of a 3-chlorophenyl group.
Uniqueness: O-(3-Chlorophenyl)hydroxylamine hydrochloride is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical properties and reactivity. This makes it suitable for certain applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C6H7Cl2NO |
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Molecular Weight |
180.03 g/mol |
IUPAC Name |
O-(3-chlorophenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H6ClNO.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4H,8H2;1H |
InChI Key |
INHLWROWTGGVTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)ON.Cl |
Origin of Product |
United States |
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